(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid
CAS No.: 343770-23-0
Cat. No.: VC0557400
Molecular Formula: C40H38N2O4
Molecular Weight: 610,78 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343770-23-0 |
|---|---|
| Molecular Formula | C40H38N2O4 |
| Molecular Weight | 610,78 g/mole |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |
| Standard InChI Key | RRYSGISHZIBOJC-QNGWXLTQSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Characterization
Basic Chemical Information
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid is a protected amino acid derivative with several functional groups strategically placed to enable controlled peptide synthesis. The following table outlines its key chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 343770-23-0 |
| Molecular Formula | C40H38N2O4 |
| Molecular Weight | 610.78 g/mole |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |
| InChIKey | RRYSGISHZIBOJC-QNGWXLTQSA-N |
This compound is also known by several synonyms in the scientific literature, including Fmoc-(Nd-4-methyltrityl)-L-ornithine, FMOC-ORN(MTT)-OH, and N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-methyltrityl-L-ornithine .
Structural Features
The compound features several key structural elements that define its chemical behavior and applications:
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Fmoc Protecting Group: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is attached to the alpha-amino position of the ornithine backbone. This group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions.
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Methyltrityl (MTT) Group: The diphenyl(p-tolyl)methyl group, commonly referred to as the methyltrityl group, is attached to the delta-amino position of the ornithine. This bulky group provides steric protection and can be selectively removed under mildly acidic conditions .
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Ornithine Backbone: The core of the molecule is based on L-ornithine, a non-proteinogenic amino acid with a side chain containing an additional amino group.
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Stereochemistry: The (S) designation indicates the specific stereochemistry at the alpha carbon, which is critical for maintaining the biological relevance of peptides synthesized using this building block .
Synthesis and Applications
Synthetic Approaches
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid typically involves a multi-step process starting with L-ornithine. The general synthetic route involves:
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Protection of the alpha-amino group with the Fmoc group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) under basic conditions.
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Introduction of the methyltrityl group at the delta-amino position, often accomplished using 4-methyltrityl chloride in the presence of a base like triethylamine.
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Purification steps to obtain the final product with high purity, which is essential for its application in peptide synthesis.
This orthogonally protected ornithine derivative allows for selective deprotection and sequential modification during peptide synthesis.
Applications in Peptide Synthesis
The compound plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the synthesis of peptides containing ornithine residues. The strategic use of two different protecting groups (Fmoc and MTT) allows for:
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Orthogonal Protection: The Fmoc group can be removed under basic conditions (typically using piperidine) without affecting the acid-labile MTT group.
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Sequential Deprotection: This enables the selective modification of either the alpha or delta amino positions during peptide synthesis, allowing for the creation of complex peptide structures.
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Side-Chain Diversification: The protected ornithine can be used to introduce branching points in peptides, enabling the synthesis of cyclic peptides, branched peptides, and peptides with post-translational modifications .
These features make the compound particularly valuable in the synthesis of biologically active peptides, peptidomimetics, and other biologically relevant molecules.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid are important considerations for researchers working with this compound:
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups:
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Carboxylic Acid Group: Can undergo coupling reactions with amines to form amide bonds, which is essential for its role in peptide synthesis.
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Fmoc Group: Stable under acidic conditions but can be removed under basic conditions (typically 20% piperidine in DMF), releasing dibenzofulvene and carbon dioxide.
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MTT Group: Sensitive to mild acidic conditions and can be selectively cleaved using dilute TFA (trifluoroacetic acid) solutions (typically 1-2% TFA in DCM with triisopropylsilane as a scavenger) .
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Alpha-Amino Group (Fmoc-protected): Once deprotected, can participate in peptide coupling reactions.
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Delta-Amino Group (MTT-protected): Once deprotected, can undergo various modifications including acylation, alkylation, or coupling reactions.
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds share similar applications in peptide synthesis. A notable example is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid (CAS: 198544-94-4), which is the protected D-lysine analogue .
| Feature | (S)-Ornithine Derivative (Current Compound) | (R)-Lysine Derivative |
|---|---|---|
| CAS Number | 343770-23-0 | 198544-94-4 |
| Molecular Formula | C40H38N2O4 | C41H40N2O4 |
| Molecular Weight | 610.78 g/mol | 624.8 g/mol |
| Configuration | S (L-amino acid) | R (D-amino acid) |
| Side Chain Length | 3 carbons between α-carbon and δ-amino group | 4 carbons between α-carbon and ε-amino group |
| Common Name | Fmoc-L-Orn(Mtt)-OH | Fmoc-D-Lys(Mtt)-OH |
The key differences are the stereochemistry (S vs. R), the side chain length (ornithine vs. lysine), and consequently, their applications in creating peptides with different structural requirements .
Alternative Protecting Groups
In peptide synthesis, researchers may choose different protecting group combinations for ornithine depending on the specific requirements of their synthesis:
| Protecting Group Combination | Advantages | Disadvantages |
|---|---|---|
| Fmoc/MTT (Current Compound) | Orthogonal deprotection, MTT removal in mild acid | MTT group is bulky, may cause steric hindrance |
| Fmoc/Boc | Widely available, well-established protocols | Requires strong acid (TFA) for Boc removal |
| Fmoc/Alloc | Orthogonal, Alloc removed via Pd catalysis | Requires toxic metal catalysts for deprotection |
| Fmoc/Dde | Orthogonal, Dde removed by hydrazine | Potential side reactions with hydrazine |
The choice of protecting groups depends on the specific peptide being synthesized and the other functional groups present in the sequence .
Research Applications
Peptide Synthesis Applications
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid finds applications in several advanced peptide synthesis strategies:
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Synthesis of Cyclic Peptides: The orthogonally protected ornithine residue can serve as a branching point for creating cyclic structures via the side chain.
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Branched Peptides: The delta-amino group, once deprotected, can be used to create branched peptide architectures.
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Peptide Conjugates: The selective deprotection of the delta-amino group allows for the attachment of various moieties including fluorophores, affinity tags, or drug molecules.
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Multi-functional Peptides: The compound enables the synthesis of peptides with multiple functional domains connected through the ornithine residue .
Biomedical Research Implications
Peptides synthesized using this building block have potential applications in:
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Pharmaceutical Research: Development of peptide-based drugs that require specific structural features.
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Diagnostic Tools: Creation of labeled peptides for imaging or diagnostic applications.
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Protein-Peptide Interaction Studies: Synthesis of modified peptides to study binding interactions with proteins.
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Enzyme Substrates/Inhibitors: Design of specialized peptides that can interact with specific enzymes .
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